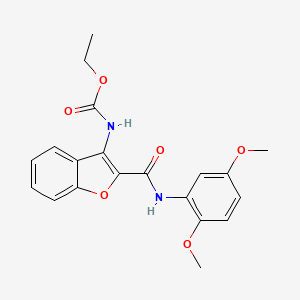
Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic heterocycle, and also contains carbamate and dimethoxyphenyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzofuran core, for example, is a versatile structure that can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Aplicaciones Científicas De Investigación
Carcinogenicity Assessment
In a study assessing the carcinogenicity of various substances, including ethyl carbamate, scientists from 15 countries convened at the International Agency for Research on Cancer (IARC) to reevaluate the carcinogenicity of alcoholic beverages and ethyl carbamate. This reassessment was crucial in understanding the potential risks associated with these substances, including ethyl carbamate, a common contaminant in fermented foods and beverages (Baan et al., 2007).
Synthesis and Structural Analysis
Research on ethyl carbamate derivatives involves their synthesis and structural analysis. For instance, the alkaline hydrolysis of ethyl 2–(3–ethylsulfanyl–5–fluoro–1–benzofuran–2–yl) acetate led to the formation of compounds whose crystal structures were analyzed, providing insights into molecular interactions and properties (Choi et al., 2009).
Antioxidant and Antibacterial Properties
A study on the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid highlighted the potential antioxidant and antibacterial properties of these compounds. The use of ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride as a coupling agent in the synthesis process underlines the chemical versatility and potential applications of such compounds in medicinal research (Shankerrao et al., 2013).
Electrophysiological Properties
Ethyl carbamate derivatives are also studied for their electrophysiological properties. For example, research on donor–acceptor type monomers, including ethyl carbamate derivatives, demonstrated significant electrochemical activity, suggesting potential applications in electronic and optoelectronic devices. These studies help in understanding the electronic properties of these compounds and their potential industrial applications (Hu et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUNDFZWLWSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)
![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)
![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)
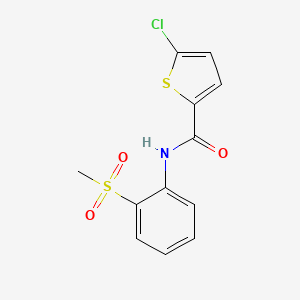
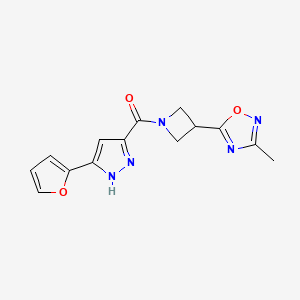
![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)
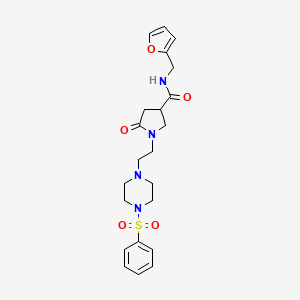
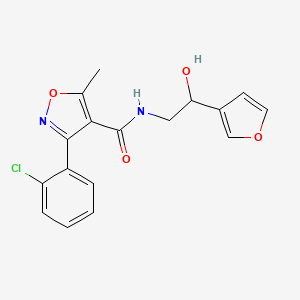
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)